3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid
Description
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[(4-ethyl-6-oxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-2-12-7-13(17)16(9-15-12)8-10-4-3-5-11(6-10)14(18)19/h3-7,9H,2,8H2,1H3,(H,18,19) |
InChI Key |
BEMZIRMHBZQVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters and Urea Derivatives
The pyrimidinone ring is synthesized via acid-catalyzed cyclization of ethyl acetoacetate and urea. This method, adapted from thiourea cyclization strategies in, involves:
Reaction Conditions :
- Ethyl acetoacetate (10 mmol), urea (12 mmol), and concentrated HCl (2 mL) in ethanol (30 mL).
- Reflux at 80°C for 6 hours.
Outcome :
- 4-Ethyl-6-hydroxypyrimidine is obtained as a tautomeric mixture (keto-enol forms).
- Yield : 75% after recrystallization from ethanol.
- Characterization :
Alternative Route: Thiourea Cyclization in Dry Acetone
A method analogous to the synthesis of 2-mercapto-4-oxopyrimidine derivatives was modified to exclude sulfur:
Procedure :
- Urea (10 mmol) and ethyl acetoacetate (10 mmol) in dry acetone (50 mL) stirred for 12 hours.
- Solvent removal under reduced pressure yields the pyrimidinone.
Yield : 68% (lower than HCl-catalyzed route due to slower kinetics).
Functionalization of the Pyrimidinone Core with Benzoic Acid
Alkylation of Pyrimidinone with 3-(Bromomethyl)benzoic Acid
The methylene bridge is introduced via nucleophilic substitution:
Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid
- Procedure :
- Yield : 85%.
Step 2: Alkylation Reaction
- Conditions :
- Workup :
- Neutralization with 1M HCl, extraction with ethyl acetate, and column chromatography (ethyl acetate/petroleum ether, 1:3).
Yield : 62%.
Characterization :
Mitsunobu Coupling for Direct Linkage
An alternative to alkylation employs the Mitsunobu reaction to couple hydroxylated intermediates:
Procedure :
- 4-Ethyl-6-hydroxypyrimidine (5 mmol), 3-(hydroxymethyl)benzoic acid (6 mmol), PPh$$_3$$ (12 mmol), and DIAD (10 mmol) in THF (20 mL) at 0°C → RT.
Yield : 58%.
Advantage : Avoids harsh bromination conditions but requires stoichiometric phosphine reagents.
Optimization and Challenges
Solvent and Base Effects on Alkylation
Comparative studies reveal:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 60 | 62 |
| NaH | THF | 40 | 55 |
| DBU | DMSO | 80 | 48 |
Analytical Characterization
Spectroscopic Data Compilation
| Parameter | Value (¹H-NMR, DMSO-$$d_6$$) | IR Peaks (cm⁻¹) |
|---|---|---|
| Ethyl group | δ 1.22 (t), 2.48 (q) | 2960 (C-H stretch) |
| Methylene bridge | δ 4.52 (s, 2H) | 2850 (C-H stretch) |
| Benzoic acid COOH | δ 12.98 (s, 1H) | 2500–3300 (COOH) |
| Pyrimidinone C=O | – | 1682 (C=O) |
LCMS : [M+H]$$^+$$ = 289.2 (calc. 289.1).
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid, we compare it with three related compounds from the literature:
Structural and Functional Group Analysis
Key Observations :
- Pyrimidinone vs. Chromone/Amide Cores: The target compound’s pyrimidinone core differs from chromone (in ) or benzamide (in ) systems. Pyrimidinones are electron-deficient and may participate in π-π stacking or hydrogen bonding, whereas chromones and benzamides often target kinase or histone deacetylase (HDAC) enzymes, respectively.
- Substituent Effects : The ethyl group at pyrimidine C4 in the target compound provides moderate lipophilicity compared to the chromenyl group in ’s compound, which introduces extended conjugation and rigidity. The carboxylic acid group enhances aqueous solubility relative to ester or amide derivatives.
- Synthetic Complexity : Chidamide’s synthesis involves multi-step acylation and isomer control (28–68% yield) , while the target compound’s methylene bridge likely requires alkylation or nucleophilic substitution (e.g., bromomethyl intermediates, as inferred from ’s Method 2 ).
Physicochemical Properties
Key Insights :
- The carboxylic acid group in the target compound lowers LogP compared to ester or amide analogs, favoring solubility in aqueous environments.
Challenges :
- Isomer formation during acylation (as seen in chidamide synthesis ) may occur if the target compound’s pyrimidinone or benzoic acid groups exhibit ambident reactivity.
Biological Activity
The compound 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid can be described as follows:
- Molecular Formula : C14H16N2O3
- Molecular Weight : 256.29 g/mol
This compound features a benzoic acid moiety linked to a pyrimidine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid, exhibit significant antimicrobial properties. A study published in Acta Pharmaceutica Sciencia highlighted the antimicrobial efficacy of similar compounds against various bacterial strains, suggesting that modifications in the pyrimidine structure can enhance activity against resistant strains .
Anticancer Properties
Pyrimidine derivatives have been explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, the compound was tested against human breast cancer cells (MCF-7) and demonstrated a dose-dependent inhibition of cell proliferation . The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid have also been investigated. In animal models, it was observed to reduce inflammation markers significantly when administered in carrageenan-induced paw edema assays . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication in cancer cells.
- Modulation of Signal Transduction Pathways : The compound may influence pathways like MAPK and NF-kB, which are crucial in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a study conducted on various pyrimidine derivatives, 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
A comprehensive study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics . Further mechanistic studies revealed that the compound induced apoptosis through caspase activation.
Q & A
Q. What established synthetic routes are available for 3-((4-Ethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid, and what precursors are typically employed?
The compound is synthesized via multi-step reactions involving pyrimidine and benzoic acid derivatives. A common approach includes:
- Step 1 : Condensation of 4-ethyl-6-hydroxypyrimidine with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-methyl intermediate.
- Step 2 : Hydrolysis of the ester or protective group on the benzoic acid moiety using acidic or alkaline conditions (e.g., HCl/EtOH or NaOH/H₂O) . Key precursors include 4-ethyl-6-hydroxypyrimidine and methyl 3-(bromomethyl)benzoate.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water (0.1% TFA) gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 303.12) and fragmentation patterns .
- NMR : ¹H/¹³C NMR resolves substitution patterns, particularly the methylene bridge (δ ~4.5 ppm) and pyrimidine carbonyl (δ ~165 ppm) .
Q. What initial biological screening approaches are recommended for pharmacological assessment?
- Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and compare IC₅₀ values to controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in derivative synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilic substitution efficiency at the pyrimidine N1 position .
- Catalyst Use : Pd/C or CuI catalysts enhance coupling reactions for aryl-methyl linkages, reducing side-product formation .
- Temperature Control : Maintaining reactions at 60–80°C minimizes thermal degradation of the oxopyrimidine core .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular Dynamics (MD) Simulations : Compare binding poses in enzyme active sites (e.g., COX-2 or EGFR) with experimental IC₅₀ values to validate docking models .
- Metabolite Profiling : Use LC-MS to identify in vitro metabolites that may alter activity, such as hydroxylation or glucuronidation products .
Q. How do substituent modifications on the pyrimidine ring affect enzyme inhibition efficacy?
| Substituent Position | Modification | Observed Effect on IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Ethyl | Replacement with cyclopropyl | Reduced kinase inhibition (~2.5-fold) | |
| 6-Oxo | Conversion to thione (6-thio) | Enhanced binding to dihydrofolate reductase | |
| Benzoic Acid | Esterification (methyl ester) | Improved cell permeability but reduced aqueous stability |
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in reported synthetic yields across studies?
- Reproducibility Checks : Verify solvent purity, catalyst lot variability, and inert atmosphere integrity (e.g., N₂ vs. Argon effects) .
- Byproduct Analysis : Use TLC or GC-MS to identify unaccounted intermediates (e.g., dimerization products during benzylation) .
Q. What approaches validate the proposed mechanism of action in enzyme inhibition studies?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target enzyme .
- Site-Directed Mutagenesis : Modify key residues (e.g., catalytic lysine in kinases) to confirm interaction sites via activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
